2-Oxo-1,3-dihydroimidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

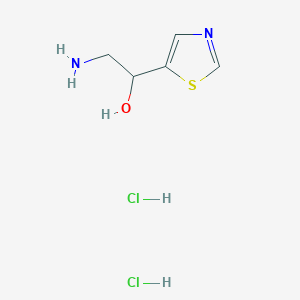

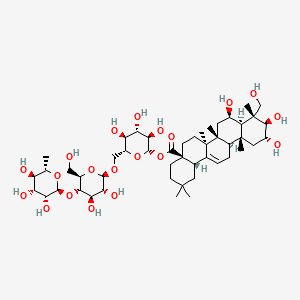

2-Oxo-1,3-dihydroimidazole-4-carboxamide is a compound with the CAS Number: 1933668-43-9 . It is also known as 2-hydroxy-1H-imidazole-5-carboxamide . The compound is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are studies on the synthesis of similar compounds. For instance, a group of 22 derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized . The synthesis of these compounds was evaluated by an in-house gas chromatographic technique .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, there are studies on similar compounds. For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.1 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Optimization

2-Oxo-1,3-dihydroimidazole-4-carboxamide and its derivatives are frequently utilized in various chemical syntheses. For instance, the ultrasound-assisted dehydrogenation of related compounds like 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides (THPMs) to form dehydrogenated products, such as 2-oxo-1,2-dihydropyrimidine-5-carboxamides (DHPMs), showcases an innovative approach to synthesize related complex structures (Memarian & Soleymani, 2011).

2. Novel Compound Formation

Researchers have synthesized unique compounds using bifunctional starting materials, including derivatives of this compound. For example, Ghandi et al. (2010) achieved this using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, leading to novel carboxamides (Ghandi, Zarezadeh, & Taheri, 2010).

3. DNA Modification and Drug Development

Compounds like this compound are crucial in developing drugs and DNA modification techniques. For instance, Du et al. (2021) describe the acid-promoted reaction of N-(cyanomethyl) amide with a nitrosation reagent to synthesize 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry (Du et al., 2021). Additionally, Penning et al. (2009) discuss the discovery of a PARP inhibitor, a significant advancement in cancer treatment (Penning et al., 2009).

4. Antimicrobial Activity

Certain derivatives of this compound exhibit antimicrobial properties. Kolisnyk et al. (2015) synthesized novel derivatives that demonstrated significant activity against various microbial strains (Kolisnyk et al., 2015).

5. DNA Incorporation for Therapeutic Purposes

The incorporation of derivatives of this compound into DNA is another vital application. Cadena-Amaro and Pochet (2005) illustrated a method for incorporating such compounds into DNA, which can be useful in genetic therapies and studies (Cadena-Amaro & Pochet, 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Oxo-1,3-dihydroimidazole-4-carboxamide are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to bind to their targets and modulate their activity , which could result in changes to cellular processes.

Biochemical Pathways

Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-6-4(9)7-2/h1H,(H2,5,8)(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIVRQAMDSDYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)